molecular formula C7H8FNS B13408831 2-(Aminomethyl)-3-fluorobenzenethiol CAS No. 777825-22-6

2-(Aminomethyl)-3-fluorobenzenethiol

Katalognummer: B13408831
CAS-Nummer: 777825-22-6
Molekulargewicht: 157.21 g/mol
InChI-Schlüssel: HTDICBQZCYADDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Aminomethyl)-3-fluorobenzenethiol is an organic compound that features a benzene ring substituted with an aminomethyl group, a fluorine atom, and a thiol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3-fluorobenzenethiol typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction where a fluorobenzene derivative is reacted with an aminomethylating agent under controlled conditions. The thiol group can be introduced through thiolation reactions using thiolating agents like thiourea or hydrogen sulfide.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Aminomethyl)-3-fluorobenzenethiol can undergo various chemical reactions including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Wissenschaftliche Forschungsanwendungen

2-(Aminomethyl)-3-fluorobenzenethiol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-(Aminomethyl)-3-fluorobenzenethiol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, while the thiol group can participate in redox reactions and form covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Aminomethyl)benzenethiol: Lacks the fluorine atom, which can affect its reactivity and biological activity.

    3-Fluorobenzenethiol: Lacks the aminomethyl group, which can influence its chemical properties and applications.

    2-(Aminomethyl)-4-fluorobenzenethiol: The position of the fluorine atom is different, which can alter its chemical behavior and interactions.

Uniqueness

2-(Aminomethyl)-3-fluorobenzenethiol is unique due to the specific combination of functional groups and their positions on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

777825-22-6

Molekularformel

C7H8FNS

Molekulargewicht

157.21 g/mol

IUPAC-Name

2-(aminomethyl)-3-fluorobenzenethiol

InChI

InChI=1S/C7H8FNS/c8-6-2-1-3-7(10)5(6)4-9/h1-3,10H,4,9H2

InChI-Schlüssel

HTDICBQZCYADDO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)S)CN)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.